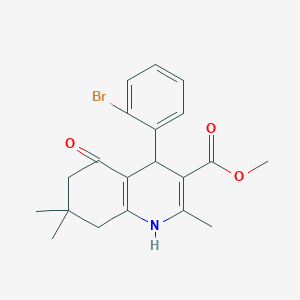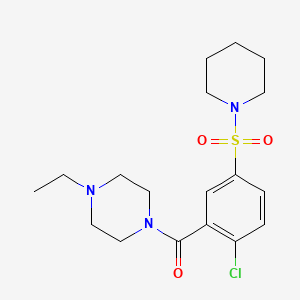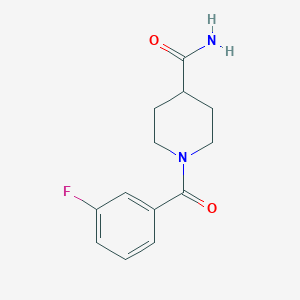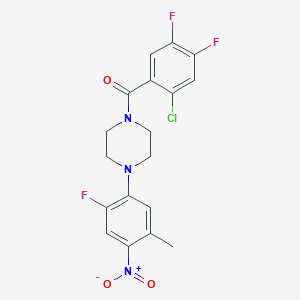![molecular formula C16H16N4O3S2 B5182944 N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide](/img/structure/B5182944.png)
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group, a thiophene ring, and a carbonothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a nitrophenyl group through a nucleophilic substitution reaction.
Introduction of the Carbonothioyl Group: The carbonothioyl group is introduced via a reaction with thiophosgene or a similar reagent.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the intermediate with thiophene-2-carboxamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- **N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-(propan-2-yl)benzamide
- **N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide
Uniqueness
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a carbonothioyl group, which confer specific electronic and steric properties that can be exploited in various applications.
特性
IUPAC Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c21-15(14-2-1-11-25-14)17-16(24)19-9-7-18(8-10-19)12-3-5-13(6-4-12)20(22)23/h1-6,11H,7-10H2,(H,17,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGMTBRAMYBFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)
![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)
![TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE](/img/structure/B5182886.png)
![3-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5182897.png)
![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)
![2-Phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5182920.png)

methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5182936.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182946.png)
![2-(2,6-DICHLORO-4-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B5182949.png)
![4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5182952.png)


